Glycerol-13C3,d8: A Technical Guide for Metabolic Research
Glycerol-13C3,d8: A Technical Guide for Metabolic Research
November 28, 2025
Abstract
This technical guide provides a comprehensive overview of Glycerol-13C3,d8, a stable isotope-labeled compound pivotal for in-depth metabolic research. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, and its significant applications in metabolic flux analysis, particularly in studying gluconeogenesis and the pentose phosphate pathway. This document includes meticulously structured data, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful research tool.
Introduction
Glycerol-13C3,d8 is a deuterated and 13C labeled form of glycerol, where all three carbon atoms are the 13C isotope and all eight hydrogen atoms are deuterium (d8).[1][2][3] This extensive labeling makes it an invaluable tracer in metabolic studies, allowing researchers to track the fate of the glycerol backbone through various biochemical pathways with high precision using mass spectrometry and NMR spectroscopy.[1] Its primary applications lie in metabolic flux analysis (MFA), where it is used to quantify the rates of metabolic reactions, and as an internal standard for the accurate quantification of glycerol and other metabolites in biological samples.[1]
Chemical and Physical Properties
Glycerol-13C3,d8 is a stable, non-radioactive isotopologue of glycerol. Its physical and chemical properties are summarized in the table below. The high isotopic purity of both 13C and deuterium ensures minimal interference from naturally abundant isotopes, leading to more accurate and sensitive detection in tracer studies.
| Property | Value | Reference |
| Chemical Formula | (DO¹³CD₂)₂¹³CDOD | |
| Molecular Weight | 103.12 g/mol | |
| Synonyms | Glycerin-13C3,d8, 1,2,3-Propanetriol-13C3,d8 | |
| Isotopic Purity (¹³C) | 99 atom % | |
| Isotopic Purity (D) | 98 atom % | |
| Boiling Point | 182 °C | |
| Melting Point | 20 °C | |
| Density | 1.409 g/mL at 25 °C | |
| Appearance | Neat (liquid) | |
| Storage Temperature | Room temperature, away from light and moisture. | |
| Unlabeled CAS Number | 56-81-5 | |
| Labeled CAS Number | 1215679-18-7 |
Applications in Metabolic Research
Glycerol-13C3,d8 is a versatile tool in metabolic research with two primary applications:
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Metabolic Tracer: Its most significant use is as a tracer to elucidate the dynamics of metabolic pathways. By introducing Glycerol-13C3,d8 into a biological system (in vivo or in vitro), researchers can track the incorporation of the labeled carbon and deuterium atoms into downstream metabolites. This provides quantitative insights into the activity of pathways such as gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
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Internal Standard: Due to its chemical similarity to endogenous glycerol and its distinct mass, Glycerol-13C3,d8 serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It co-elutes with unlabeled glycerol but is detected at a different mass-to-charge ratio, allowing for accurate correction of variations in sample preparation and instrument response.
Experimental Protocols
The following sections provide detailed methodologies for a typical stable isotope tracing experiment using Glycerol-13C3,d8, from administration to analysis by GC-MS and NMR.
Experimental Workflow
A typical stable isotope tracing experiment involves the administration of the labeled substrate, collection of biological samples at various time points, extraction of metabolites, and subsequent analysis to determine isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of glycerol and other polar metabolites, a derivatization step is required to increase their volatility.
4.2.1. Plasma Metabolite Extraction
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Sample Thawing: Thaw frozen plasma samples on ice.
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Protein Precipitation: To a 100 µL plasma sample, add 800 µL of a cold (-20°C) 8:1 methanol:water solution.
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Internal Standard Spiking: Add a known amount of a suitable internal standard if Glycerol-13C3,d8 is the tracer being analyzed. If Glycerol-13C3,d8 is used as the internal standard, spike it into the samples containing the unlabeled glycerol.
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Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
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Drying: Evaporate the supernatant to complete dryness using a speed vacuum concentrator.
4.2.2. Derivatization (Silylation)
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Methoxyamination: To the dried metabolite extract, add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at room temperature overnight (approximately 16 hours) with gentle shaking. This step protects aldehyde and ketone groups.
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Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.
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Incubation: Incubate the mixture at 80°C for 1.5 to 2 hours with occasional vortexing. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
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Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.
4.2.3. GC-MS Instrumentation and Parameters
The following are typical starting parameters for the GC-MS analysis of silylated glycerol. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or similar |
| Mass Spectrometer | Agilent 5977B or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min. Ramp to 290°C at 5°C/min. Hold at 290°C for 1 min. |
| Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the positional labeling of metabolites, which is crucial for distinguishing between different metabolic pathways.
4.3.1. Tissue Metabolite Extraction
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Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.
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Extraction Solvent Addition: Add a cold (-20°C) methanol:chloroform:water (2:1:0.8, v/v/v) solution to the powdered tissue.
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Homogenization: Further homogenize the mixture using a tissue homogenizer.
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Phase Separation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper aqueous (polar metabolites), a lower organic (lipids), and a solid pellet (proteins and nucleic acids) phase.
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Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the polar metabolites.
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Drying: Lyophilize the aqueous extract to dryness.
4.3.2. NMR Sample Preparation
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Resuspension: Reconstitute the dried polar metabolite extract in a suitable volume (e.g., 600 µL) of a D₂O-based NMR buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
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Sample Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
4.3.3. 13C NMR Acquisition Parameters
The following are typical parameters for a 1D ¹H-decoupled ¹³C NMR experiment.
| Parameter | Setting |
| Spectrometer | Bruker Avance III 600 MHz or similar |
| Probe | 5 mm CryoProbe or broadband probe |
| Pulse Program | zgdc30 (or similar with proton decoupling) |
| Acquisition Time (AQ) | 1.0 - 2.0 s |
| Relaxation Delay (D1) | 2.0 - 5.0 s |
| Number of Scans (NS) | 4096 - 16384 (depending on sample concentration) |
| Spectral Width (SW) | 200 - 250 ppm |
| Temperature | 298 K |
Metabolic Pathway Analysis
Glycerol-13C3,d8 is particularly useful for tracing the flow of carbon through central metabolic pathways.
Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Glycerol is a key substrate for gluconeogenesis. When Glycerol-13C3,d8 is metabolized, the ¹³C atoms are incorporated into glucose.
Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a metabolic pathway parallel to glycolysis. It generates NADPH and pentoses (five-carbon sugars). The ¹³C atoms from Glycerol-13C3,d8, after being incorporated into Glucose-6-phosphate, can enter the PPP.
Conclusion
Glycerol-13C3,d8 is a powerful and versatile tool for researchers in the fields of metabolism and drug development. Its high isotopic enrichment and chemical stability make it an ideal tracer for elucidating the complex dynamics of metabolic pathways. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of Glycerol-13C3,d8 in experimental designs, ultimately contributing to a deeper understanding of cellular metabolism in both health and disease.
References
- 1. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between the Pentose Phosphate Pathway and Gluconeogenesis from Glycerol in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
